molecular formula C17H12F3NO3 B14417734 2-Phenyl-2,3-dihydro-1,4-benzoxazepin-5-yl trifluoroacetate CAS No. 83406-04-6

2-Phenyl-2,3-dihydro-1,4-benzoxazepin-5-yl trifluoroacetate

Cat. No.: B14417734
CAS No.: 83406-04-6
M. Wt: 335.28 g/mol
InChI Key: BXCXNDKSYRIRHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-2,3-dihydro-1,4-benzoxazepin-5-yl trifluoroacetate is a chemical compound with the molecular formula C₁₇H₁₂F₃NO₃ It is a derivative of benzoxazepine, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2,3-dihydro-1,4-benzoxazepin-5-yl trifluoroacetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2,3-dihydro-1,4-benzoxazepin-5-yl trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-Phenyl-2,3-dihydro-1,4-benzoxazepin-5-yl trifluoroacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-2,3-dihydro-1,4-benzoxazepin-5-yl trifluoroacetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,5-benzoxazepine: Another benzoxazepine derivative with similar structural features but different functional groups.

    1,4-Benzodiazepine: A related heterocyclic compound with a similar ring structure but containing nitrogen atoms at different positions.

Uniqueness

2-Phenyl-2,3-dihydro-1,4-benzoxazepin-5-yl trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications .

Properties

CAS No.

83406-04-6

Molecular Formula

C17H12F3NO3

Molecular Weight

335.28 g/mol

IUPAC Name

(2-phenyl-2,3-dihydro-1,4-benzoxazepin-5-yl) 2,2,2-trifluoroacetate

InChI

InChI=1S/C17H12F3NO3/c18-17(19,20)16(22)24-15-12-8-4-5-9-13(12)23-14(10-21-15)11-6-2-1-3-7-11/h1-9,14H,10H2

InChI Key

BXCXNDKSYRIRHG-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2C(=N1)OC(=O)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.